

"5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Compound Name:	5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride
Cat. No.:	B1524128

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **5-Benzyl-2,5-diazaspiro[3.4]octane Dihydrochloride**

Section 1: Executive Summary & Rationale

The physicochemical properties of a drug candidate are foundational to its success. Among these, solubility is a critical determinant of a compound's bioavailability and overall developability. This guide focuses on **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride** (CAS: 1159822-76-0), a spirocyclic scaffold utilized in medicinal chemistry as a key intermediate for synthesizing biologically active compounds, particularly those targeting the central nervous system.^{[1][2]} Its unique three-dimensional structure provides stereochemical stability, making it a valuable building block.^[1] However, a comprehensive public dataset on its solubility is not readily available.

This document serves as a technical guide for researchers, providing a framework for understanding and determining the solubility of this compound. We will discuss its structural attributes, present expected solubility characteristics based on first principles, and provide a detailed, field-proven experimental protocol for generating reliable solubility data in your own laboratory. This approach empowers research teams to make data-driven decisions for hit-to-lead and lead optimization campaigns.

Section 2: Compound Profile & Structural Analysis

Before delving into solubility, understanding the molecule's inherent properties is essential.

- Compound Name: **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride**
- Isomeric Note: An isomeric form, 2-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride (CAS: 1159823-70-7), is also commercially available and referenced in chemical catalogs.^{[3][4]} While their core scaffold is identical, the position of the benzyl group may subtly influence properties like crystal packing and, consequently, solubility. For the purpose of this guide, the principles and protocols are applicable to both isomers.
- Molecular Formula: C₁₃H₂₀Cl₂N₂^[3]
- Molecular Weight: 275.22 g/mol ^{[1][3]}
- Appearance: Typically a white to off-white solid.^[3]

Structural Impact on Solubility:

The structure reveals a duality:

- Hydrophilic Moiety: The molecule is a dihydrochloride salt of a diamine. The two protonated nitrogen atoms act as strong hydrogen bond donors, creating a significant potential for interaction with polar protic solvents, most notably water. This salt form is a deliberate chemical modification designed to enhance aqueous solubility compared to the free base form.
- Hydrophobic Moiety: The benzyl group (a phenylmethyl substituent) is a bulky, non-polar aromatic ring. This region is lipophilic and will favor interactions with organic, non-polar, or polar aprotic solvents.

This amphipathic nature—possessing both hydrophilic and hydrophobic regions—dictates that its solubility will be highly dependent on the solvent system employed.

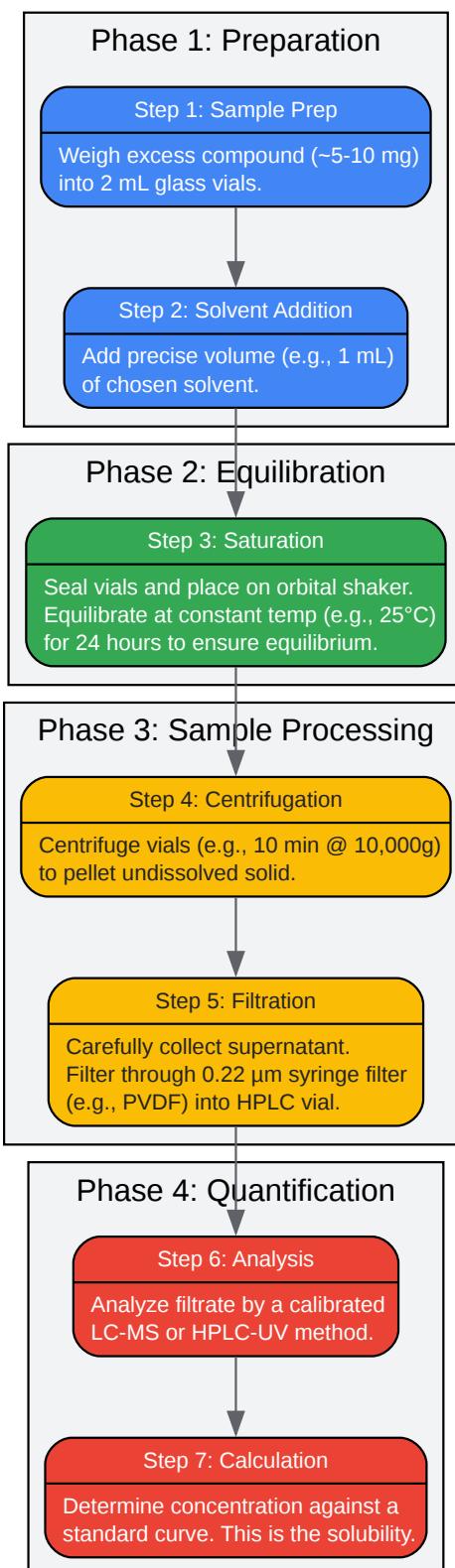
Section 3: Solubility Profile (Predicted & Experimental Framework)

While specific quantitative data is sparse in peer-reviewed literature, we can predict a general solubility profile. The table below provides an anticipated summary. The primary value of this section is to guide solvent selection for initial screening, which should then be confirmed using the protocol in Section 4.

Solvent	Type	Predicted Solubility	Rationale for Prediction
Water	Polar Protic	High	The dihydrochloride salt form is designed for aqueous solubility. The ionic interactions and hydrogen bonding potential of the protonated amines dominate.
DMSO	Polar Aprotic	High	DMSO is a powerful, versatile solvent capable of solvating both the ionic salt and the hydrophobic benzyl group effectively.
Ethanol/Methanol	Polar Protic	Moderate to Low	These alcohols can interact with the protonated amines but are less polar than water, making them less effective at solvating the ionic salt structure. Solubility is expected to be lower than in water or DMSO.
Acetonitrile (ACN)	Polar Aprotic	Low	While polar, ACN is a weaker hydrogen bond acceptor and less effective at solvating salts compared to DMSO.

Dichloromethane
(DCM)

Non-polar


Very Low / Insoluble

The high polarity of
the dihydrochloride
salt form will prevent
dissolution in non-
polar organic solvents.

Section 4: The Shake-Flask Method: A Protocol for Authoritative Solubility Determination

To move from prediction to definitive data, a robust experimental protocol is required. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. Its trustworthiness lies in its simple principle: establishing a true equilibrium between the dissolved and undissolved states of the compound.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard Operating Procedure for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

- Preparation of Calibration Standards:
 - Causality: An accurate calibration curve is the foundation of trustworthy quantification.
 - Prepare a 10 mg/mL stock solution of the compound in DMSO. From this, create a set of at least five calibration standards in your chosen analytical solvent (e.g., 50:50 Acetonitrile:Water) covering the expected solubility range.
- Sample Preparation:
 - Causality: Using a significant excess of solid material is the core principle of this method. It guarantees that the solution becomes saturated, which is the definition of thermodynamic solubility.
 - Add at least 5 mg of **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride** to a 2 mL glass vial. Perform this in triplicate for each solvent to be tested.
- Solvent Addition & Equilibration:
 - Causality: A 24-hour equilibration period at a controlled temperature is crucial to ensure the system reaches a true thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.
 - Add exactly 1.0 mL of the test solvent (e.g., Water, DMSO, Ethanol) to each vial.
 - Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C) for 24 hours.
- Phase Separation and Sample Clarification:
 - Causality: Any undissolved particulate matter in the final sample will lead to a gross overestimation of solubility. A two-step clarification (centrifugation followed by filtration) provides a self-validating system for removing all solids.
 - Remove vials from the shaker and centrifuge at >10,000 x g for 10 minutes to pellet the excess solid.

- Carefully withdraw the supernatant using a pipette, avoiding the solid pellet.
- Filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) directly into a labeled HPLC vial.
- Quantification:
 - Causality: Using a validated, stability-indicating analytical method like HPLC ensures that the measured concentration corresponds to the intact parent compound.
 - Analyze the filtered samples and the calibration standards via a validated HPLC-UV or LC-MS method.
 - Integrate the peak area for the compound in each sample.
- Data Analysis:
 - Generate a linear regression calibration curve from the standards (Peak Area vs. Concentration).
 - Use the equation of the line to calculate the concentration of the compound in each filtered sample.
 - The average concentration from the triplicate samples is the thermodynamic solubility of the compound in that solvent, at that temperature.

Section 5: Conclusion & Strategic Implications

Understanding the solubility of **5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride** is not an academic exercise; it is a prerequisite for its effective use in drug discovery. While public data is limited, this guide provides the scientific rationale and a robust, validated protocol to generate this critical data in-house. Accurate solubility data enables the preparation of reliable stock solutions for screening campaigns, informs the selection of solvents for synthetic reactions, and provides the initial baseline for pre-formulation and toxicology studies. By investing in this foundational characterization, research organizations can de-risk their projects and accelerate the journey from an interesting scaffold to a viable drug candidate.

References

- PubChem.5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride. National Center for Biotechnology Information.
- MySkinRecipes.2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride. Product Page. URL: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Benzyl-2,5-diazaspiro[3.4]octanedihydrochloride [myskinrecipes.com]
- 2. 1159822-76-0 | 5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride - AiFChem [aifchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. ["5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride" solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524128#5-benzyl-2-5-diazaspiro-3-4-octane-dihydrochloride-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com